molecular formula C17H15NO3 B11846339 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-1-benzopyran-4-one CAS No. 921942-37-2

2-(3-Amino-4-methylphenyl)-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11846339
CAS No.: 921942-37-2
M. Wt: 281.30 g/mol
InChI Key: VVWYJLCSUCVKAI-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of 3-amino-4-methylphenol with 7-methoxy-4H-chromen-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one, each with unique chemical and biological properties.

Scientific Research Applications

2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one can be compared with other flavonoid compounds, such as quercetin, kaempferol, and luteolin. While these compounds share similar antioxidant and anti-inflammatory properties, 2-(3-Amino-4-methylphenyl)-7-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.

List of Similar Compounds

  • Quercetin
  • Kaempferol
  • Luteolin
  • Apigenin
  • Myricetin

Properties

CAS No.

921942-37-2

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(3-amino-4-methylphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C17H15NO3/c1-10-3-4-11(7-14(10)18)16-9-15(19)13-6-5-12(20-2)8-17(13)21-16/h3-9H,18H2,1-2H3

InChI Key

VVWYJLCSUCVKAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC)N

Origin of Product

United States

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